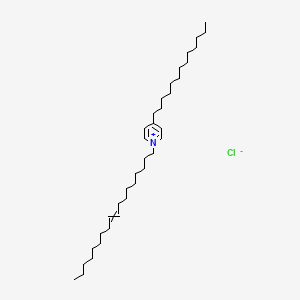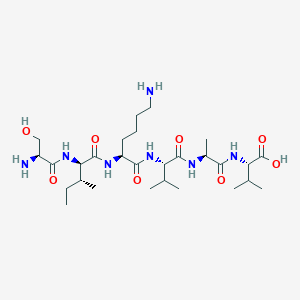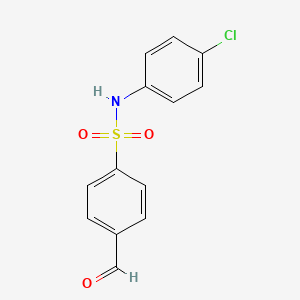
1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride is a quaternary ammonium compound. It is characterized by a long hydrophobic tail and a positively charged pyridinium head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride typically involves the quaternization of pyridine with a long-chain alkyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
[ \text{Pyridine} + \text{Octadec-9-en-1-yl chloride} \rightarrow \text{1-(Octadec-9-en-1-yl)pyridinium chloride} ]
This intermediate is then reacted with tridecyl bromide to form the final product:
[ \text{1-(Octadec-9-en-1-yl)pyridinium chloride} + \text{Tridecyl bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-9-en-1-yl chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Silver nitrate (AgNO₃) can be used to facilitate the exchange of chloride with other anions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated derivatives.
Substitution: Bromide or iodide derivatives.
Scientific Research Applications
1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, disrupting their structure and leading to cell lysis. The positively charged pyridinium head interacts with negatively charged cell components, enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.
Uniqueness
1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride is unique due to its specific combination of a long hydrophobic tail and a pyridinium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and antimicrobial properties.
Properties
CAS No. |
681441-66-7 |
|---|---|
Molecular Formula |
C36H66ClN |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
1-octadec-9-enyl-4-tridecylpyridin-1-ium;chloride |
InChI |
InChI=1S/C36H66N.ClH/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-33-37-34-31-36(32-35-37)30-28-26-24-22-20-14-12-10-8-6-4-2;/h16-17,31-32,34-35H,3-15,18-30,33H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WIWIBXBSXLGFHD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=[N+](C=C1)CCCCCCCCC=CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)


![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)

![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)


![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
![4-[3-(4-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12531725.png)
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
